molecular formula C13H12N4O2S3 B2714287 [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea CAS No. 1025225-26-6

[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea

Cat. No. B2714287
CAS RN: 1025225-26-6
M. Wt: 352.45
InChI Key: JMMMDVHLBQYNRG-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .

Scientific Research Applications

Antibacterial Activity

The synthesized [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea complex, in conjunction with Zn (II), has been investigated for its antibacterial potential. In vitro studies evaluated its effectiveness against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus. The results shed light on its antimicrobial properties .

Transition Metal Complexes

The compound’s metal complex belongs to the class of Schiff bases. These complexes exhibit diverse properties, making them valuable for medicinal, agricultural, pharmaceutical, and material science applications .

Thiophene Derivatives

Thiophene derivatives, including this compound, have therapeutic importance. They show antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Additionally, they find applications as corrosion inhibitors and in fabricating light-emitting diodes .

properties

IUPAC Name

[(E)-[5-nitro-2-(thiophen-2-ylmethylsulfanyl)phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S3/c14-13(20)16-15-7-9-6-10(17(18)19)3-4-12(9)22-8-11-2-1-5-21-11/h1-7H,8H2,(H3,14,16,20)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMMDVHLBQYNRG-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea

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